An In-depth Technical Guide to the Physical Properties of Manganese(II) Chloride Tetrahydrate
An In-depth Technical Guide to the Physical Properties of Manganese(II) Chloride Tetrahydrate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the core physical properties of manganese(II) chloride tetrahydrate (MnCl₂·4H₂O). It is intended to be a resource for researchers, scientists, and professionals in drug development who require detailed and accurate data on this compound. The guide includes tabulated quantitative data, detailed experimental protocols for property determination, and graphical representations of key processes and workflows.
Physical and Chemical Properties
Manganese(II) chloride tetrahydrate is the most common hydrated form of manganese dichloride.[1] It presents as a pink or rose-colored monoclinic crystalline solid.[2][3][4][5] Like many Mn(II) complexes, its pale pink color is characteristic of high-spin d⁵ transition metal compounds.[1] The compound is hygroscopic and deliquescent.[5][6] It is a weak Lewis acid, and its aqueous solutions are mildly acidic, with a pH of approximately 4 to 6.[1][6][7][8]
Quantitative Data Summary
The key physical properties of manganese(II) chloride tetrahydrate are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | References |
|---|---|---|
| Chemical Formula | MnCl₂·4H₂O | [2][9] |
| Molar Mass | 197.91 g/mol | [1][2] |
| Appearance | Pink to red crystalline solid | [1][2][9][10] |
| Density | 2.01 g/cm³ | [1][2][3][4][6][7][9][11][12] |
| Melting Point | 58 °C (decomposes) | [1][2][3][4][6][9][10][11] |
| Boiling Point | Decomposes before boiling; anhydrous form boils at 1225 °C | [1][2][4] |
| Bulk Density | ~800 - 1150 kg/m ³ |[6][7][8] |
Table 2: Solubility and Solution Properties
| Property | Value | References |
|---|---|---|
| Solubility in Water | 1980 g/L at 20 °C | [6][7][13] |
| 63.4 g/100 mL at 0 °C | [1][4] | |
| 73.9 g/100 mL at 20 °C | [1][4] | |
| 123.8 g/100 mL at 100 °C | [4] | |
| Solubility in other solvents | Soluble in ethanol; insoluble in ether | [4][5][6] |
| pH of Aqueous Solution | 3.5 - 6.0 (50 g/L at 25 °C) |[6][7][8] |
Crystal Structure
Manganese(II) chloride tetrahydrate exists in two polymorphic forms, α-MnCl₂·4H₂O and β-MnCl₂·4H₂O.[3][14]
-
α-MnCl₂·4H₂O : This is the common, stable form. It crystallizes in the monoclinic space group P2₁/n.[14] The structure consists of discrete, octahedral cis-[Mn(H₂O)₄Cl₂] molecules linked by hydrogen bonds.[1][14]
-
β-MnCl₂·4H₂O : This is a metastable polymorph.[1] Its structure consists of octahedral trans-[Mn(H₂O)₄Cl₂] complexes, also linked by O-H···Cl⁻ hydrogen bonds.[14]
Table 3: Crystallographic Data for α-MnCl₂·4H₂O
| Parameter | Value | References |
|---|---|---|
| Crystal System | Monoclinic | [3][14] |
| Space Group | P2₁/n | [14] |
| Lattice Constants | a = 6.1918(4) Å | [14] |
| b = 9.5230(6) Å | [14] | |
| c = 11.1918(6) Å | [14] | |
| β = 99.757(3)° | [14] |
| Unit Cell Volume | V = 650.37(7) ų |[14] |
Thermal Properties and Decomposition
Manganese(II) chloride tetrahydrate is not thermally stable and undergoes dehydration upon heating. The melting point of 58 °C is more accurately described as an incongruent melting, where the salt decomposes.[1][4][6][15] The tetrahydrate dehydrates to the dihydrate form, which in turn loses water at higher temperatures to form the monohydrate and finally the anhydrous salt.[1][15] The decomposition of the tetrahydrate begins at temperatures above 58 °C, with significant decomposition occurring above 106 °C.[7]
The thermal decomposition process can be summarized as follows: MnCl₂·4H₂O(s) → MnCl₂·2H₂O(s) + 2H₂O(g) (around 58 °C)[1] MnCl₂·2H₂O(s) → MnCl₂·H₂O(s) + H₂O(g) (around 135 °C)[1][15] MnCl₂·H₂O(s) → MnCl₂(s) + H₂O(g) (around 198 °C)[6][15]
This dehydration sequence is a key consideration in the handling and storage of the compound.
Caption: Thermal dehydration pathway of Manganese(II) Chloride Tetrahydrate.
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of manganese(II) chloride tetrahydrate.
Melting Point Determination (Capillary Method)
This protocol describes the determination of the decomposition (melting) point using a standard melting point apparatus.[16][17][18]
Objective: To determine the temperature range over which the solid sample transitions to a liquid state.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the manganese(II) chloride tetrahydrate sample is dry and finely powdered. If necessary, gently grind the crystals using a clean, dry mortar and pestle.[18][19]
-
Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Drop the tube, closed end down, through a long glass tube to tightly pack the sample.[18] The final packed sample height should be 2-3 mm.[18]
-
Measurement:
-
Place the loaded capillary tube into the sample holder of the melting point apparatus.[18]
-
For an unknown or approximate melting point, heat the sample rapidly to get a rough estimate.[19]
-
For an accurate measurement, allow the apparatus to cool. With a fresh sample, heat at a medium rate to about 15-20 °C below the approximate melting point.[18]
-
Record the temperature at which the first droplet of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted into a clear liquid (T₂).
-
The melting point is reported as the range T₁ - T₂. For this hydrated salt, decomposition and release of water will be observed.
-
Solubility Determination (Isothermal Method)
This protocol outlines a method to determine the solubility of manganese(II) chloride tetrahydrate in water at various temperatures.[20][21][22]
Objective: To quantify the mass of solute that dissolves in a given mass of solvent at a specific temperature.
Apparatus:
-
Constant temperature water bath
-
Beakers and Erlenmeyer flasks with stoppers
-
Stirring apparatus (magnetic stirrer and stir bars)
-
Thermometer
-
Pipettes
-
Pre-weighed evaporating dishes
-
Analytical balance
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Set the water bath to the desired temperature (e.g., 20 °C).
-
Place a known volume of deionized water (e.g., 50 mL) into a flask.
-
Add an excess amount of manganese(II) chloride tetrahydrate to the water, ensuring a solid phase remains.
-
Stopper the flask, place it in the water bath, and stir vigorously for several hours to ensure equilibrium is reached and the solution is saturated.
-
-
Sample Collection:
-
Stop stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant (e.g., 10 mL) using a pipette. Ensure the pipette tip is fitted with a small piece of filter paper to avoid drawing up solid particles.[20]
-
-
Mass Determination:
-
Transfer the collected solution into a pre-weighed evaporating dish.
-
Weigh the dish containing the solution to determine the mass of the saturated solution.
-
Place the dish in a drying oven set to a temperature sufficient to evaporate the water without decomposing the anhydrous salt (e.g., 110-120 °C).
-
Dry the sample to a constant weight.[20]
-
-
Calculation:
-
Mass of water = (Mass of solution + dish) - (Mass of dry salt + dish).
-
Mass of dissolved salt = (Mass of dry salt + dish) - (Mass of empty dish).
-
Calculate the solubility in grams of salt per 100 g of water.
-
-
Solubility Curve: Repeat the procedure at various temperatures (e.g., 0 °C, 40 °C, 60 °C) to generate a solubility-temperature curve.[21]
Caption: Experimental workflow for determining the solubility of a salt.
Crystal Structure Determination by Single-Crystal X-ray Diffraction
This protocol provides a general overview of the steps involved in determining the crystal structure of a hydrated salt like manganese(II) chloride tetrahydrate.[23]
Objective: To determine the three-dimensional arrangement of atoms within the crystal lattice.
Apparatus:
-
Single-crystal X-ray diffractometer
-
Goniometer head
-
Cryo-cooling system (e.g., liquid nitrogen stream)
-
Microscope with polarizing filters
-
Crystallization plates/vials
Procedure:
-
Crystal Growth:
-
Grow single crystals of suitable size and quality (typically 0.1-0.5 mm). This is often the most challenging step.[23]
-
Methods include slow evaporation of a saturated solution, or slow cooling of a supersaturated solution. The specific conditions (solvent, temperature, precipitating agents) must be optimized.[23]
-
-
Crystal Mounting:
-
Select a high-quality single crystal under a microscope. A good crystal should be clear with well-defined faces and should extinguish light evenly under cross-polarized light.
-
Mount the crystal on a goniometer head using a cryoloop and a suitable cryoprotectant oil.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
The crystal is typically flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize radiation damage and thermal vibrations.
-
A monochromatic X-ray beam is directed at the crystal.[23]
-
The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-ray beams) is recorded by a detector.[23]
-
-
Structure Solution and Refinement:
-
The collected data are processed to determine the unit cell dimensions and space group.
-
The diffraction data are used to calculate an electron density map of the crystal.
-
An initial atomic model is built into the electron density map.
-
The model is refined using least-squares methods to achieve the best fit between the calculated and observed diffraction data, yielding precise atomic coordinates, bond lengths, and angles.
-
Caption: General workflow for crystal structure determination.
References
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